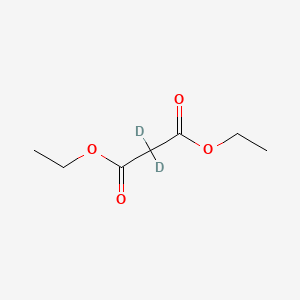

Diethyl malonate-d2

Description

Overview of Deuterated Compounds in Chemical Science

Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been substituted with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comcymitquimica.com This isotopic substitution, while seemingly minor, imparts distinct physical and chemical characteristics to the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a lower vibrational frequency. wikipedia.org This difference in bond energy is the foundation of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change significantly when a deuterated compound is used in place of its non-deuterated counterpart. wikipedia.orgaskfilo.com

In the realm of chemical science, deuterated compounds are indispensable. They are widely utilized in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents are used to avoid interference from proton signals, thereby enhancing the clarity of the spectra for the compound being analyzed. clearsynth.com Furthermore, their application in mass spectrometry allows for precise tracking and quantification. cymitquimica.com The unique properties of deuterated compounds also make them powerful tools in studying reaction mechanisms, metabolic pathways, and the structures of organic molecules. clearsynth.comcymitquimica.comfiveable.me

Significance of Diethyl Malonate-d2 as an Isotopic Probe in Organic and Mechanistic Chemistry

This compound, with the chemical formula CD₂(CO₂C₂H₅)₂, is a prime example of a deuterated compound that functions as a sophisticated isotopic probe. sigmaaldrich.com The two deuterium atoms are situated on the methylene (B1212753) carbon, which is flanked by two electron-withdrawing carbonyl groups. wikipedia.org This structural feature makes the deuterons (and protons in the non-deuterated form) acidic and central to many of the characteristic reactions of malonic esters. chemicalbook.com

The primary significance of this compound lies in its application for mechanistic elucidation. By substituting this deuterated version into a reaction, chemists can study the kinetic isotope effect. scielo.org.mx If the breaking of the C-D bond is the rate-determining step of the reaction, a significant slowing of the reaction rate will be observed compared to the reaction with standard diethyl malonate. This provides direct evidence for the involvement of that specific bond in the crucial step of the reaction mechanism.

Furthermore, the deuterium labels in this compound serve as a tracer, allowing researchers to follow the path of the malonate moiety through complex reaction sequences using techniques like mass spectrometry and NMR spectroscopy. This is particularly useful in distinguishing between different potential reaction pathways and intermediates. For instance, in the malonic ester synthesis, deuterium labeling can help differentiate between mono- and dialkylation products.

Historical Context and Evolution of Malonic Esters in Scholarly Investigations

The use of malonic esters, particularly diethyl malonate, in organic synthesis has a rich history dating back to the late 19th century. The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.com This synthesis involves the alkylation of the enolate formed from diethyl malonate, followed by hydrolysis and decarboxylation. masterorganicchemistry.comperlego.com

The evolution of malonic ester chemistry has been marked by continuous innovation. Initially, the focus was on leveraging the acidity of the α-hydrogens for carbon-carbon bond formation. wikipedia.org Over time, the scope of reactions involving malonic esters expanded significantly. Researchers developed methods for acylation, condensation reactions like the Knoevenagel condensation, and the synthesis of various heterocyclic compounds. chemicalbook.comperlego.com

The advent of modern analytical techniques and the availability of isotopically labeled compounds like this compound have further propelled the study of these versatile reagents. The ability to probe reaction mechanisms with high precision has led to a deeper understanding of the fundamental principles governing the reactivity of malonic esters. researchgate.net More recently, palladium-catalyzed reactions of allylic esters of malonates have opened up new avenues in synthetic chemistry, expanding the utility of these foundational building blocks. nih.gov The development of these advanced applications underscores the enduring importance of malonic esters in the field of organic chemistry. studysmarter.co.uk

Detailed Research Findings

Research utilizing this compound has provided significant insights into reaction mechanisms. For instance, studies on proton transfer processes in non-aqueous media have employed detritiation (the removal of tritium, a radioactive isotope of hydrogen) of carbon acids, a process mechanistically related to deuteration studies, to investigate reaction kinetics.

In one notable area of research, the kinetic isotope effect was examined in the hydrolysis of various compounds, providing data on the transition states of these reactions. researchgate.net While not directly on this compound, these studies highlight the power of isotopic substitution in mechanistic analysis. For example, a large observed isotope effect (kH/kD = 10.27) in one study was interpreted as a combination of primary and secondary hydrogen isotope effects, indicating the cleavage of the carbon-deuterium bond in the rate-determining step. iupac.org

Synthesis of this compound is typically achieved through base-catalyzed hydrogen-deuterium exchange on diethyl malonate using a deuterium source like deuterium oxide (D₂O). Catalytic methods have been developed to improve the efficiency and isotopic purity of the final product.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₀D₂O₄ guidechem.com |

| Molecular Weight | 162.18 g/mol sigmaaldrich.com |

| CAS Number | 4303-49-5 sigmaaldrich.com |

| Appearance | Colorless liquid guidechem.comlgcstandards.com |

| Boiling Point | 199 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Melting Point | -51 to -50 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Density | 1.068 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4134 (lit.) sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480026 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-49-5 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4303-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Malonate D2 and Its Derivatives

Deuterium (B1214612) Incorporation Strategies

The synthesis of Diethyl malonate-d2, where the two hydrogen atoms on the central carbon are replaced with deuterium, is primarily achieved through two main strategies: direct exchange reactions on the non-deuterated molecule or building the molecule from already deuterated starting materials.

Catalytic H-D Exchange Reactions

Catalytic Hydrogen-Deuterium (H-D) exchange reactions represent a common and efficient method for the deuteration of diethyl malonate. These methods leverage the acidity of the α-hydrogens located on the methylene (B1212753) group flanked by two carbonyl groups. wikipedia.orglibretexts.org

One prevalent approach involves base-catalyzed exchange using a deuterium source, typically deuterium oxide (D₂O). In this method, a base such as sodium deuteroxide (NaOD) facilitates the removal of the acidic protons, which are then replaced by deuterium from the solvent. nih.gov While effective, this method requires careful control of reaction conditions to prevent side reactions like ester hydrolysis and decarboxylation. nih.gov

To circumvent the issues associated with alkaline conditions, heterogeneous catalysts have been developed. A notable example is the use of a Palladium on Carbon (Pd/C) catalyst in the presence of aluminum and D₂O. nih.gov This system generates deuterium gas in situ, which then participates in the H-D exchange, providing excellent deuterium incorporation (up to 99%) at the target position with minimal side products. nih.govmdpi.com Other transition metal catalysts, including those based on iridium and ruthenium, have also been explored for H-D exchange reactions in various organic molecules, highlighting a broad interest in such transformations. nih.govacs.org

Table 1: Catalytic H-D Exchange Methods for Diethyl Malonate

| Catalyst System | Deuterium Source | Key Conditions | Deuterium Incorporation (%) | Reference |

| NaOD | D₂O | Alkaline medium | >95 | nih.gov |

| Pd/C-Al | D₂O | Microwave activation | 99 | nih.govmdpi.com |

De Novo Synthesis Utilizing Deuterated Precursors

De novo synthesis offers an alternative route to this compound, constructing the molecule from smaller, deuterated building blocks. This approach can provide high levels of deuterium incorporation and avoids the potential for incomplete exchange.

A classical method is the Fischer esterification of deuterated malonic acid (malonic acid-d4) with deuterated ethanol (B145695) (ethanol-d6) in the presence of an acid catalyst like concentrated sulfuric acid. This ensures that all possible sites for deuterium labeling are saturated. Another strategy involves the hydrolysis of deuterated malonate esters, such as dimethyl malonate-d4 or diethyl malonate-d4, which can be prepared by alkylating a malonate anion with a deuterated alkyl halide.

More modern synthetic routes can also be adapted for deuteration. For instance, the catalytic carbonylation of ethyl chloroacetate (B1199739) can produce diethyl malonate. google.com By using deuterated substrates or solvents in this process, this compound can be synthesized. Similarly, the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with deuterated ethanol, can yield the desired deuterated product. wikipedia.org These de novo methods are particularly valuable in metabolic tracing studies where precise labeling is crucial. nih.gov

Derivatization Reactions of this compound

The presence of deuterium in this compound does not significantly alter its chemical reactivity, allowing it to be used as a versatile building block in a variety of organic syntheses. The deuterated methylene group can be used as a non-perturbative probe in mechanistic studies, particularly for investigating kinetic isotope effects (KIEs).

Malonic Ester Synthesis Utilizing Deuterated Substrates

The malonic ester synthesis is a well-established method for preparing carboxylic acids. libretexts.orgpressbooks.pub When this compound is used as the starting material, it allows for the synthesis of α-deuterated carboxylic acids. The process involves the formation of an enolate by treating this compound with a base like sodium ethoxide. pressbooks.publibretexts.org This enolate then undergoes alkylation with an alkyl halide. pressbooks.publibretexts.org Subsequent hydrolysis and decarboxylation of the resulting deuterated dialkylmalonate yield a carboxylic acid with a deuterium atom at the α-position. pressbooks.publibretexts.org This deuterated product can then be used to study reaction mechanisms or as an internal standard in mass spectrometry.

Nucleophilic Alkylation Reactions with this compound Enolates

The enolate of this compound is a potent nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. pressbooks.pubfiveable.me This reaction forms a new carbon-carbon bond at the deuterated α-carbon. fiveable.me The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides. pressbooks.pub The alkylation can be performed once to yield a monoalkylated product or repeated to create a dialkylated malonate, both of which retain the deuterium label. pressbooks.pub The presence of deuterium can influence the reaction kinetics, leading to a primary kinetic isotope effect where the C-D bond is broken more slowly than a C-H bond, which can be a valuable tool for studying reaction mechanisms.

Acylation Reactions Involving this compound

This compound can undergo acylation reactions to form β-ketoesters. One common method involves the use of magnesium chloride and a tertiary amine base, such as triethylamine, to facilitate the reaction with an acid chloride. sigmaaldrich.comcapes.gov.br This process allows for the introduction of an acyl group at the deuterated methylene position. These resulting deuterated β-ketoesters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. guidechem.com

Hydroxyalkylation Reactions of this compound

The hydroxyalkylation of this compound, a reaction that introduces a hydroxyalkyl group onto the deuterated methylene carbon, is a valuable transformation in organic synthesis. A notable example is the reaction with formaldehyde (B43269). In a procedure analogous to the synthesis of diethyl bis(hydroxymethyl)malonate, this compound can be reacted with formaldehyde in the presence of a base like potassium bicarbonate. orgsyn.org The reaction is typically carried out by adding this compound to a solution of formaldehyde and the base at a controlled temperature. orgsyn.org This process yields diethyl bis(hydroxymethyl)malonate-d2.

This reaction allows for the introduction of two hydroxymethyl groups, which can serve as handles for further synthetic modifications. The general methodology has been established for the non-deuterated analogue, providing a clear pathway for its deuterated counterpart. orgsyn.org

Amide Formation Derived from this compound Intermediates

Amide formation is a crucial reaction in the synthesis of numerous organic compounds, including pharmaceuticals. google.com Diethyl malonate and its derivatives are versatile starting materials for preparing various amides. One approach involves the direct reaction of diethyl malonate with amines at elevated temperatures. google.com For instance, reacting diethyl malonate with aromatic amines can lead to the formation of the corresponding amides. google.com This process can be extended to this compound to produce deuterated amide derivatives.

Another method involves the ammonolysis of diethyl malonate, which can be carried out using ammonium (B1175870) hydroxide (B78521) or other ammonium salts to produce malonamide. google.com Applying this to this compound would yield malonamide-d2. Furthermore, more complex amides can be synthesized through multi-step sequences. For example, the malonic ester synthesis allows for the introduction of an alkyl group, and subsequent hydrolysis and reaction with an amine can furnish a variety of substituted amides. libretexts.org

The synthesis of amides from diethyl malonate can also be achieved under various conditions, including the use of dehydrating agents, although these methods can be expensive. google.com A cost-effective, one-pot decarboxylative acylation of aromatic or heteroaromatic primary/secondary amines using diethyl malonate has been developed to produce homologated amides in good yield and high purity. google.com This method involves heating the amine and diethyl malonate together, initially forming an intermediate amide, which upon further heating, yields the final product. google.com

Conjugate Addition Reactions (e.g., Michael Addition) with Deuterated Malonates

Conjugate addition, particularly the Michael addition, is a powerful carbon-carbon bond-forming reaction. wikipedia.org In this reaction, a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The deuterated α-carbon of this compound attacks the β-carbon of the acceptor, leading to the formation of a 1,5-dicarbonyl compound. wikipedia.org

The use of deuterated malonates in these reactions can be instrumental in studying reaction mechanisms and kinetic isotope effects. The presence of deuterium at the α-position can influence the rate of enolate formation, which is often the rate-determining step.

Several examples of Michael additions involving diethyl malonate have been reported, such as the reaction with diethyl fumarate, mesityl oxide (which forms Dimedone), and methyl crotonate. wikipedia.org These reactions can be catalyzed by a base, which deprotonates the malonate to form the reactive enolate. amazonaws.com The scope of Michael acceptors is broad and includes α,β-unsaturated ketones, aldehydes, esters, and nitriles. masterorganicchemistry.com The development of organocatalytic systems has also enabled highly enantioselective Michael additions of diethyl malonate to various acceptors like nitroolefins and chalcones. metu.edu.trrsc.org

Recent studies have explored the use of deuterated solvents, such as D₂O, in conjugate addition-enantioselective protonation reactions to produce α-deuterated products with high enantiomeric ratios. beilstein-journals.orgnih.gov This highlights the potential for synthesizing stereochemically defined deuterated compounds using malonate derivatives.

Condensation Reactions (e.g., Knoevenagel, Claisen) of this compound

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a weak base catalyst. thermofisher.comwikipedia.org This reaction yields an α,β-unsaturated dicarbonyl compound. thermofisher.com The reaction with this compound would proceed via the formation of a deuterated enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step leads to the final product. wikipedia.org

Research has shown that the condensation rate for this compound is slightly slower (by about 15-20%) compared to its non-deuterated counterpart, which is attributed to the reduced mobility of the deuterium at the α-position. The choice of catalyst and solvent is crucial for the success of the reaction. thermofisher.com For example, gelatin-immobilized catalysts in DMSO have been used for the condensation of diethyl malonate with aldehydes at room temperature.

Claisen Condensation:

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. allen.in When applied to this compound, this reaction would involve the formation of a deuterated enolate that acts as the nucleophile. The classic Claisen condensation involves the self-condensation of an ester with α-hydrogens to form a β-keto ester. allen.inmasterorganicchemistry.com

A "crossed" Claisen condensation can occur between two different esters, one of which must be enolizable. allen.in this compound can serve as the enolizable partner in such reactions. The reaction is driven by the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester. allen.in The use of a strong base, such as sodium ethoxide, is typical for this transformation. allen.in The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. masterorganicchemistry.com

Synthesis of Deuterated Heterocyclic Compounds

Quinoline (B57606) Derivatives

Diethyl malonate is a key building block in the synthesis of various quinoline derivatives. jptcp.com One of the classical methods is the Gould-Jacobs reaction, where an aniline (B41778) is reacted with diethyl 2-(ethoxymethylene)malonate (derived from diethyl malonate) to form an intermediate that cyclizes upon heating to give a 4-hydroxyquinoline-3-carboxylate. nih.govnih.gov This methodology can be adapted to use deuterated starting materials to produce deuterated quinoline derivatives.

For instance, starting with a deuterated aniline or by using a deuterated version of diethyl malonate in the initial steps, one could introduce deuterium into the quinoline core. Another approach involves the reaction of an intermediate iminoketene, formed from anthranilic acid, with diethyl malonate to produce a quinolone derivative. chemspider.com Utilizing this compound in this reaction would lead to a deuterated quinoline product.

Furthermore, 4-chloroquinolines, which can be synthesized from the corresponding 4-hydroxyquinolines, are versatile intermediates that can undergo nucleophilic substitution with the enolate of this compound to introduce a deuterated malonate group at the 4-position. nih.gov

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often utilizes diethyl malonate as a three-carbon component that reacts with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg This is a widely used method for constructing the pyrimidine ring. bu.edu.eg By substituting diethyl malonate with this compound, deuterated pyrimidines can be prepared.

For example, the reaction of diethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium acetate (B1210297) yields 4,6-dihydroxy-2-methylpyrimidine. mdpi.com Using this compound would result in a pyrimidine ring deuterated at the 5-position. Similarly, the condensation of diethyl malonate with 5-amino-3-methylpyrazole in the presence of sodium ethoxide gives a dihydroxypyrazolopyrimidine derivative. nih.gov Employing this compound in this reaction would introduce deuterium into the pyrimidine portion of the fused heterocyclic system.

The Biginelli reaction, a one-pot multicomponent reaction, can also be used to synthesize pyrimidine derivatives by reacting an aldehyde, a β-ketoester (or in this context, this compound), and urea or thiourea. researchgate.net This provides a direct route to functionalized and deuterated pyrimidine systems.

C-Glycosyl Compounds

The synthesis of C-glycosyl compounds, where a carbon atom of a sugar is linked to a carbon atom of an aglycone, represents a significant area of carbohydrate chemistry. These compounds are of interest due to their increased metabolic stability compared to their O-glycoside counterparts, making them valuable as potential therapeutics and tools for biochemical studies. One established method for forming C-glycosides involves the use of malonic esters as carbon nucleophiles, which attack an electrophilic anomeric center of a sugar derivative. This approach, a variation of the classical malonic ester synthesis, allows for the introduction of a functionalized two-carbon unit that can be further elaborated.

The use of isotopically labeled compounds, such as those incorporating deuterium, is a powerful technique for investigating reaction mechanisms, determining stereoselectivity, and altering the metabolic profiles of bioactive molecules. While direct literature detailing the condensation of pre-synthesized this compound with glycosyl electrophiles is sparse, the deuteration of the resulting C-glycosyl malonate structures is documented and provides insight into the reactivity of these systems.

Research Findings

The formation of C-glycosyl malonates is typically achieved by reacting a suitably protected glycosyl halide with a salt of diethyl malonate, such as sodio diethyl malonate. cdnsciencepub.comresearchgate.net The stereochemical outcome of this condensation is influenced by factors such as the protecting groups on the sugar, the nature of the halide, and the reaction conditions. cdnsciencepub.comresearchgate.net For instance, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with sodio diethyl malonate yields diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)malonate. cdnsciencepub.com

A key feature of the malonate moiety in the resulting C-glycoside is the acidity of the proton at the C-1' position (the carbon atom bonded to the anomeric center of the sugar). This proton can be removed by a base, and this reactivity has been exploited in mechanistic studies involving deuterium exchange.

In a notable study, the epimerization of 2'-carbonyl-α-C-glycopyranosides was investigated using sodium methoxide (B1231860) in deuterium methanol (B129727) (CD3OD). researchgate.net This research demonstrated that under basic conditions, the anomeric configuration could be inverted from α to the more thermodynamically stable β-anomer. Crucially, this process involved an enolation step, which resulted in the exclusive replacement of the protons at the 1'-position with deuterium atoms. researchgate.net This observation confirms that the C-H bond at the position originating from the malonic ester is labile and readily undergoes deuterium exchange in the presence of a base and a deuterium source. researchgate.net This method provides a pathway to specifically label the C-glycoside at the carbon atom derived from the malonate.

The table below summarizes the findings from the epimerization and deuteration of a C-glycosyl compound.

| Glycosyl Substrate | Reagents & Conditions | Product | Key Finding | Reference |

| 2'-aldehyde of α-C-galactopyranoside | 4% NaOMe in CD3OD | β-anomer with deuterium at the 1'-position | Anomeric epimerization occurs with exclusive deuterium incorporation at the malonate-derived carbon. | researchgate.net |

| 2'-aldehyde of 2,3-di-O-benzyl-α/β-L-C-arabinofuranoside | 4% NaOMe | Equatorial α-C-arabinopyranosides | Epimerization proceeds via an acyclic α,β-unsaturated aldehyde intermediate. | researchgate.net |

The broader application of deuterium-labeled C-glycosides is found in medicinal chemistry. The strategic replacement of hydrogen with deuterium at sites susceptible to metabolic oxidation can lead to a more favorable pharmacokinetic profile. This "deuterium effect" can increase a drug's half-life without altering its fundamental biological activity. For example, deuterated C-aryl glycoside analogues have been synthesized as inhibitors of the renal sodium-dependent glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes, demonstrating a longer half-life and superior effects on urinary glucose excretion in animal models compared to their non-deuterated counterparts. nih.gov

Furthermore, isotopic labeling experiments, including the use of deuterium, are instrumental in elucidating the mechanisms of C-glycosylation reactions and the enzymatic processing of C-glycosides. researchgate.netspringernature.comacs.org Kinetic isotope effects (KIEs) measured using deuterated substrates help to probe transition state structures, as demonstrated in studies of glycoside hydrolases. sfu.ca

Spectroscopic and Analytical Research Applications of Diethyl Malonate D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of deuterium (B1214612) in Diethyl malonate-d2 significantly influences its NMR spectroscopic properties, making it a powerful probe in several areas of chemical research.

Structural Elucidation of Novel Compounds

The use of deuterated compounds like this compound can simplify complex proton NMR (¹H NMR) spectra. In non-deuterated diethyl malonate, the methylene (B1212753) protons (CH₂) produce a specific signal. When these protons are replaced by deuterium (CD₂), this signal is absent in the ¹H NMR spectrum, which can help in the assignment of other proton signals in a molecule. This is particularly useful in the structural elucidation of new or complex molecules synthesized using a malonic ester as a starting material. ethz.ch By comparing the NMR spectra of the deuterated and non-deuterated derivatives, chemists can definitively identify the location of the malonate moiety within the larger structure.

Furthermore, deuterium NMR (²H NMR) spectroscopy can be employed to directly observe the deuterated sites. nih.gov While less common than ¹H NMR, ²H NMR provides information about the electronic environment of the deuterium atoms, offering another layer of structural confirmation. usf.edu The combination of ¹H and ²H NMR, often in conjunction with other techniques like ¹³C NMR, provides a comprehensive picture of the molecular architecture. researchgate.net

Investigation of Reaction Mechanisms Using Deuterium Tracers

This compound is an invaluable tool for studying reaction mechanisms through deuterium tracer studies. cdnsciencepub.com The deuterium atoms act as isotopic labels that can be tracked throughout a chemical transformation, providing insights into bond-forming and bond-breaking processes. cdnsciencepub.com For instance, in the malonic ester synthesis, which involves the alkylation of diethyl malonate, using the deuterated form allows researchers to follow the fate of the methylene group. pearson.com

One key application is in the study of kinetic isotope effects (KIEs), where the rate of a reaction involving a C-D bond is compared to that of a C-H bond. The difference in reaction rates can reveal whether the breaking of this bond is part of the rate-determining step of the reaction. Such studies have been instrumental in understanding mechanisms of various organic reactions, including cyclialkylations and rearrangements. cdnsciencepub.comcdnsciencepub.com

For example, in a study on the Friedel-Crafts cyclialkylation of phenylalkyl chlorides, deuterium was introduced by exchanging the sodium salt of an alkylated malonic ester with D₂O. cdnsciencepub.comresearchgate.net The position of the deuterium label in the final product, determined by NMR and mass spectrometry, provided crucial evidence for the proposed reaction mechanism, including the occurrence of rearrangements prior to cyclization. cdnsciencepub.com

Advanced NMR Techniques for Deuterated Analogs

The unique nuclear properties of deuterium enable the use of advanced NMR techniques to probe molecular structure and dynamics. Solid-state NMR spectroscopy of deuterated compounds, for example, can provide detailed information about molecular motion and orientation in solid materials. acs.orgnih.gov

Two-dimensional (2D) NMR techniques, such as ²H-¹H correlation spectroscopy (CP-iCOSY), can be used to establish connectivity between deuterium and hydrogen atoms in a molecule. This is particularly powerful for complex molecules where signal overlap in 1D spectra is a problem. While the direct application of these techniques specifically to this compound is not extensively documented in readily available literature, the principles are broadly applicable to deuterated organic molecules. researchgate.net

The use of deuterated solvents is a standard practice in NMR to avoid overwhelming signals from the solvent protons. savemyexams.comtutorchase.comazolifesciences.com Similarly, the selective incorporation of deuterium into a molecule of interest, as with this compound, serves to simplify spectra and enable more sophisticated analyses. researchgate.net

Mass Spectrometry (MS)

In mass spectrometry, the increased mass of this compound compared to its non-deuterated counterpart provides a clear signature for its presence and facilitates detailed analytical studies.

Characterization of Fragmentation Pathways in Deuterated Malonates

Mass spectrometry is a destructive technique that involves ionizing a molecule and then detecting the mass-to-charge ratio of the resulting molecular ion and its fragments. The fragmentation pattern is a fingerprint of the molecule's structure. By comparing the mass spectra of diethyl malonate and this compound, researchers can elucidate the fragmentation pathways of malonate esters. mdpi.comresearchgate.net

In the mass spectrum of this compound, the molecular ion peak will appear at a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound (162.18 vs. 160.16 g/mol ). sigmaaldrich.com Fragments containing the deuterated methylene group will also be shifted to a higher m/z value. This allows for the unambiguous identification of fragments that retain the CD₂ group. For example, a significant fragmentation pathway for diethyl malonate derivatives is the loss of the entire malonate group. mdpi.comresearchgate.net In the case of this compound, this would result in a neutral fragment with a mass of 160, confirming the loss of the deuterated malonate moiety.

Studies on related deuterated esters have shown how deuterium labeling can help to understand complex rearrangement processes that occur upon electron ionization. cdnsciencepub.comnih.govcdnsciencepub.com For instance, the transfer of a hydrogen (or deuterium) atom from one part of the molecule to another during fragmentation can be tracked, providing mechanistic insights that would be difficult to obtain otherwise. jst.go.jp

Table 1: Key Mass Spectral Fragments of Diethyl Malonate and this compound

| Fragment Description | Diethyl Malonate (m/z) | This compound (m/z) |

| Molecular Ion [M]⁺ | 160 | 162 |

| Loss of ethoxy radical [M-OC₂H₅]⁺ | 115 | 117 |

| Loss of ethanol (B145695) [M-C₂H₅OH]⁺ | 114 | 116 |

| Loss of carboethoxy radical [M-COOC₂H₅]⁺ | 87 | 89 |

This table is illustrative and based on general fragmentation patterns of esters. Actual spectra may show additional fragments.

Quantitative Analysis Using Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SIDMS) is a highly accurate method for quantifying the amount of a substance in a sample. nih.govwikipedia.orgup.ac.za This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. bvsalud.org this compound is an ideal internal standard for the quantification of diethyl malonate.

The principle of SIDMS involves adding a known amount of the isotopically labeled standard (this compound) to the sample containing the unlabeled analyte (diethyl malonate). nih.govwikipedia.org The sample is then analyzed by mass spectrometry, and the ratio of the signal intensity of the analyte to that of the internal standard is measured. Since the analyte and the standard are chemically identical, they behave in the same way during sample preparation and analysis, which corrects for any loss of sample or variations in instrument response. nih.gov This results in highly precise and accurate quantification. researchgate.net

SIDMS has been widely applied in various fields, including food analysis, environmental monitoring, and clinical chemistry, for the quantification of a wide range of compounds. nih.gov While specific applications detailing the use of this compound for the quantification of diethyl malonate are not abundant in the general literature, the principles of the technique are well-established and directly applicable. nih.govckisotopes.com

Isotope Ratio Mass Spectrometry in Mechanistic and Metabolic Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the isotopic abundance of elements within a sample, providing valuable insights into the geographic, chemical, and biological origins of substances. researchgate.net In the context of this compound, IRMS plays a crucial role in elucidating reaction mechanisms and tracking metabolic pathways. The deuterium labeling in this compound allows for precise monitoring of the compound's fate in various chemical and biological systems.

In mechanistic studies, the deuterated methylene (CD₂) group acts as a non-perturbative probe. This is particularly useful in kinetic isotope effect (KIE) experiments, where the rate of a reaction involving the deuterated compound is compared to that of its non-deuterated counterpart. The observed differences in reaction rates can provide detailed information about the transition state of the reaction and help to elucidate complex reaction pathways, such as in decarboxylation processes. For example, in malonic ester synthesis, the deuterium labels facilitate the differentiation between mono- and dialkylation products through mass spectrometry.

In the realm of metabolic research, deuterated malonates are instrumental in tracing the intricate pathways of lipid biosynthesis and the citric acid cycle. The stability of the deuterium label and the slow metabolic turnover of these compounds enable long-term in vivo tracking. By introducing this compound into a biological system, researchers can follow the incorporation of the deuterium atoms into various metabolites, thereby mapping out metabolic fluxes and interconnections. This approach has been valuable in understanding how organisms utilize carbon sources and in studying the effects of genetic engineering on metabolic pathways.

The following table summarizes the key applications of this compound in mechanistic and metabolic studies using IRMS:

| Application Area | Specific Use | Analytical Technique | Key Finding |

| Mechanistic Chemistry | Elucidation of decarboxylation pathways. | Kinetic Isotope Effect (KIE) measurements using GC-MS. | The CD₂ group serves as a stable, non-perturbative probe. |

| Distinguishing mono- and dialkylation products in malonic ester synthesis. | Mass Spectrometry. | Deuterium labels allow for clear product differentiation. | |

| Metabolic Research | Tracing lipid biosynthesis. | Isotope-Ratio Mass Spectrometry. escholarship.org | Enables long-term in vivo tracking of metabolic fate. |

| Studying citric acid cycle intermediates. | Isotope-Ratio Mass Spectrometry. escholarship.org | Provides insights into carbon source utilization. |

Other Advanced Analytical Methodologies

Beyond mass spectrometry, other advanced analytical techniques are employed to characterize and utilize this compound in research. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the structure of the compound. Specifically, the deuterium labeling simplifies ¹H NMR spectra by eliminating proton-deuterium coupling, which in turn enhances spectral resolution and aids in structural elucidation.

Infrared (IR) spectroscopy is another valuable tool, revealing characteristic carbonyl stretches that confirm the presence of ester functionalities within the molecule. Furthermore, techniques such as gas chromatography (GC) are often coupled with mass spectrometry (GC-MS) for the separation and identification of this compound and its reaction products in complex mixtures.

Recent advancements have also focused on the synthesis and purification of this compound. For instance, the development of palladium-on-carbon (Pd/C) catalytic systems has enabled the selective and efficient deuteration of malonate esters. These modern synthetic methods, including the use of flow chemistry, have significantly improved the isotopic purity and scalability of this compound production.

The table below outlines some of the advanced analytical and synthetic methodologies associated with this compound:

| Methodology | Application | Notable Finding/Advancement |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and simplification of spectra. | Elimination of proton-deuterium coupling enhances resolution. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms carbonyl stretches typical of ester functionalities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and analysis of complex mixtures. | Used in kinetic isotope effect studies and product analysis. |

| Catalytic Deuteration | Synthesis of high-purity this compound. | Pd/C-Al-D₂O systems achieve high levels of deuterium incorporation. |

| Flow Chemistry | Scalable and cost-effective production. | Continuous-flow reactors have been shown to reduce production costs. |

Mechanistic Investigations Using Diethyl Malonate D2

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (kH) to the rate constant of the same reaction with a heavier isotope (kD), expressed as kH/kD. libretexts.org The difference in mass between hydrogen and deuterium (B1214612) is proportionally large, leading to significant and measurable isotope effects. libretexts.org The underlying principle of the KIE is based on the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it, which can lead to a slower reaction rate. In studies involving diethyl malonate-d2, the focus is on the deuterated methylene (B1212753) (CD2) group, which is central to many of its characteristic reactions, such as enolate formation. pearson.com

A primary deuterium kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. libretexts.org For reactions involving this compound, this typically occurs when one of the C-D bonds at the α-carbon is cleaved. A classic example is the base-catalyzed formation of an enolate, a crucial step in the malonic ester synthesis. libretexts.org

The deprotonation of the acidic α-hydrogens of diethyl malonate is often the rate-limiting step in alkylation reactions. pearson.commasterorganicchemistry.com When this compound is used, the cleavage of the stronger C-D bond leads to a slower rate of enolate formation. This results in a "normal" primary KIE (kH/kD > 1), with typical values ranging from 2 to 8. libretexts.org For instance, in the alkylation of diethyl malonate with benzyl (B1604629) bromide, substituting the α-hydrogens with deuterium can decrease the reaction rate constant by a factor of approximately 2 to 3. The observation of a significant primary KIE provides strong evidence that the C-H bond is breaking in the slowest step of the reaction. libretexts.org

| Reaction Type | Substrate | Observed kH/kD | Implication |

|---|---|---|---|

| Enolate Formation | Diethyl Malonate | ~2–3 | C-H/C-D bond cleavage is part of the rate-determining step. |

| Bromination | Acetone | 7 libretexts.org | Tautomerization involving C-H bond breaking is rate-determining. libretexts.org |

| DDQ-mediated Cyclization | Benzylic/Allylic Ethers | ≥ 6.5 nih.gov | C-H bond cleavage occurs in the rate-determining step. nih.gov |

Secondary deuterium KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. cdnsciencepub.com These effects are generally smaller than primary KIEs but provide crucial information about changes in hybridization or the steric environment of the transition state. cdnsciencepub.com They are categorized based on the position of the deuterium atom relative to the reaction center.

An alpha-deuterium isotope effect arises from isotopic substitution at the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization during the transition state, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). These effects are useful for probing the structure of the transition state. nih.gov In some reactions, the substitution of hydrogen with deuterium on a carbon adjacent to a developing positive charge can also lead to small secondary effects. cdnsciencepub.com

A beta-deuterium isotope effect is observed when deuterium is substituted at a position adjacent (beta) to the reaction center. These effects are often associated with the formation of cationic intermediates and are explained by hyperconjugation. The C-H bond can stabilize an adjacent empty p-orbital through electron donation. Since a C-D bond is a less effective electron donor due to its lower zero-point energy, its substitution can influence the stability of the transition state. In the thermolysis of certain 1-pyrazolines, where this compound was used as a precursor for a reactant, β-deuterium isotope effects were observed, suggesting significant changes at the carbon atoms adjacent to the breaking bonds in the transition state. cdnsciencepub.com

| Compound | Deuterium Position | Isotope Effect Type | Observed kH/kD (per D) |

|---|---|---|---|

| 3,3,5,5-tetramethyl-1-pyrazoline-4,4-d2 | Alpha | α-secondary | 1.04 cdnsciencepub.com |

| 3-methyl-1-pyrazoline-3-d1 | Beta | β-secondary | 1.12 cdnsciencepub.com |

Furthermore, comparing intermolecular and intramolecular KIEs can confirm that the formation of a reactive intermediate prior to bond cleavage is not rate-determining. nih.gov If the values are similar, it supports a mechanism where C-H bond cleavage itself is the key event in the slowest step. nih.gov

The magnitude of the KIE provides deep insight into the structure of the transition state (TS). researchgate.net A large primary KIE suggests a "symmetric" transition state where the proton is roughly halfway between its donor and acceptor, and the bond is significantly broken. Secondary KIEs are also powerful probes of TS geometry. cdnsciencepub.com For instance, in the thermolysis of 1-pyrazolines derived from deuterated malonates, secondary deuterium isotope effects helped establish that both carbon-nitrogen bonds are breaking in the rate-determining transition state. cdnsciencepub.com The magnitude of these effects can reveal the extent of bond cleavage and changes in atomic vibrations as the reactants proceed through the transition state. researchgate.netcdnsciencepub.com

Alpha-Deuterium Isotope Effects

Characterization of Rate-Determining Steps in Organic Reactions

Equilibrium Isotope Effect Studies

The equilibrium isotope effect (EIE) refers to the change in the equilibrium constant of a reaction when one of the atoms in a reactant is replaced by one of its isotopes. In the context of this compound, the difference in zero-point vibrational energy between a C-H bond and a C-D bond is the primary origin of the EIE. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.

In reactions where the hybridization of the deuterated carbon changes, an EIE can be observed. For example, in an equilibrium involving the deprotonation of diethyl malonate to form its enolate, the carbon atom changes from sp³ to sp² hybridization.

CH₂(CO₂C₂H₅)₂ + B⁻ ⇌ [CH(CO₂C₂H₅)₂]⁻ + HB CD₂(CO₂C₂H₅)₂ + B⁻ ⇌ [CD(CO₂C₂H₅)₂]⁻ + HB

The isotope effect on such an acid-base equilibrium can provide information about the structure and bonding in the enolate ion. While specific EIE studies focused solely on this compound are not extensively documented in readily available literature, the principles are well-established from studies on analogous systems. For instance, studies on the reduction of ketones to alcohols show that deuterium tends to become enriched in the state where it is more strongly bound. nih.gov In the case of malonate, deuterium would be more strongly bound in the sp³-hybridized state (the starting material) than in the sp²-hybridized enolate. This can lead to an EIE where the deuterated compound is slightly less acidic than its non-deuterated counterpart. These subtle effects, measurable through techniques like NMR spectroscopy, can help refine our understanding of the thermodynamics of enolate formation.

Deuterium Labeling for Tracing Complex Reaction Pathways

One of the most powerful applications of this compound is as a tracer to follow the fate of specific atoms through complex multi-step reactions. The deuterium atoms act as a "label" that can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A clear example of this application is in the study of Friedel-Crafts cyclialkylation reactions. Researchers have used deuterium-labeled malonic esters to unravel the mechanisms of rearrangements and hydride exchanges that occur during these reactions. cdnsciencepub.com For instance, to investigate the cyclialkylation of 1-chloro-5-phenylpentane, a deuterated intermediate, diethyl 3-phenylpropyl-2,2-d₂ malonate, was synthesized. cdnsciencepub.com This labeled compound was then converted into the desired reactant, 1-chloro-5-phenylpentane-3,3-d₂, and subjected to cyclization.

The analysis of the products revealed the distribution of the deuterium label, providing direct evidence for the proposed reaction intermediates and rearrangement pathways. cdnsciencepub.com For example, the formation of products with deuterium in positions other than the one expected from a direct cyclization indicates the occurrence of hydride or alkyl shifts via carbonium ion intermediates. cdnsciencepub.com

Table 1: Use of Deuterated Malonate Ester in a Cyclialkylation Study cdnsciencepub.com

| Step | Process | Key Compound | Purpose of Deuterium Label |

|---|---|---|---|

| 1 | Synthesis | Diethyl 3-phenylpropyl-2,2-d₂ malonate | Introduce a stable isotopic label at a specific position. |

| 2 | Conversion | 1-chloro-5-phenylpentane-3,3-d₂ | Create the reactant for the cyclization study. |

| 3 | Reaction | Friedel-Crafts Cyclialkylation | Induce the reaction whose mechanism is under investigation. |

This methodology allows for the differentiation between competing mechanisms, such as pathways involving phenonium ions or direct 1,2-hydride shifts, by observing how the deuterium label is scrambled in the final product structure. cdnsciencepub.com

Elucidation of Hydrolytic Mechanisms and Ester Cleavage Pathways

The hydrolysis of malonic esters is a fundamental step in the malonic ester synthesis, typically leading to a malonic acid that can be subsequently decarboxylated. libretexts.org However, the mechanism of hydrolysis can be more complex than a simple cleavage of the ester linkage, especially in structurally elaborate molecules.

Isotopic labeling is crucial for elucidating these hydrolytic pathways. Studies on complex molecules containing a diethyl phenylmalonate motif have shown that hydrolysis does not always proceed via a simple direct cleavage of the ester bond. nih.gov In one investigation, the lack of ¹⁸O incorporation from H₂¹⁸O into the final carboxylic acid product ruled out a direct hydrolysis mechanism. nih.gov Instead, evidence pointed to a more intricate pathway involving the initial hydrolysis of one of the ethyl ester groups, followed by a decarboxylative fragmentation. nih.gov This process liberates an electrophilic acrylate (B77674) species, a detail that could only be confirmed through careful mechanistic studies. nih.gov

Furthermore, the hydrolysis of substituted diethyl malonates can be surprisingly challenging and can lead to unexpected products. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate under both acidic and basic conditions failed to produce the expected 2-(perfluorophenyl)malonic acid. beilstein-journals.org Instead, vigorous hydrolysis led directly to 2-(perfluorophenyl)acetic acid, indicating that decarboxylation is intrinsically linked to the cleavage process under these conditions. beilstein-journals.org

Using this compound in conjunction with H₂¹⁸O could provide definitive evidence for these types of pathways. The position of the deuterium label (remaining on the central carbon or being lost) and the incorporation of the oxygen isotope would allow for a complete mapping of the bond-breaking and bond-forming steps during hydrolysis and decarboxylation.

Investigation of Organometallic Reaction Mechanisms and Carbene Intermediates

Diethyl malonate and its deuterated analog are valuable substrates for investigating the mechanisms of organometallic reactions, particularly those involving the formation of carbanion or carbene intermediates.

Recent research has shown that dimethyl malonate, a close analog, can serve as a carbene precursor in reactions catalyzed by cobalt-porphyrin complexes. acs.orguva.nl Under photochemical conditions, the malonate is deprotonated and coordinates to the cobalt(III) center. acs.orguva.nl Subsequent light-induced hydrogen atom transfer (HAT) generates a cobalt(III) carbene radical complex. acs.orguva.nl This highly reactive intermediate can then undergo reactions like cyclopropanation with olefins. acs.orguva.nl The use of this compound in such a system would allow for kinetic isotope effect studies to determine the rate-limiting step, for instance, to probe whether the initial C-H (or C-D) bond cleavage is kinetically significant.

Table 2: Proposed Mechanism for Cobalt-Catalyzed Cyclopropanation Using a Malonate Precursor acs.orguva.nl

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation | Malonate Anion |

| 2 | Coordination | Cobalt-Malonate Complex |

| 3 | Photochemical HAT | Cobalt(III) Carbene Radical |

Deuterium labeling has also been instrumental in clarifying mechanisms of asymmetric hydrogenation. In the iridium-catalyzed hydrogenation of β-aryl alkylidene malonate esters, experiments using deuterium gas (D₂) established a cis-addition of the two deuterium atoms across the alkene double bond. acs.org This finding is crucial for understanding the stereochemical outcome of the reaction and for refining the model of the catalyst's active site. acs.org

Similarly, the reaction of sodio diethyl malonate with glycosyl halides to form C-glycosides has been studied to understand the stereochemistry of the nucleophilic substitution. cdnsciencepub.com These reactions proceed via carbanion intermediates, and using a deuterated malonate could help probe for side reactions or unexpected proton (deuteron) transfer steps. cdnsciencepub.com

Advanced Applications of Diethyl Malonate D2 in Chemical Synthesis and Research

Synthesis of Labeled Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The introduction of deuterium (B1214612) into drug molecules, a strategy known as "heavy drug" development, can significantly alter their metabolic profiles. Deuteration at sites prone to metabolic oxidation can slow down drug metabolism due to the kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond. wikipedia.orgresearchgate.netnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability, potentially resulting in a more favorable dosing regimen.

Diethyl malonate-d2 is a key precursor for incorporating a deuterated methylene (B1212753) group into a wide range of pharmaceutical compounds. Its use in malonic ester synthesis allows for the construction of complex carbon skeletons while retaining the isotopic label at a specific position. guidechem.com This enables researchers to develop deuterated versions of existing drugs or to create new chemical entities with enhanced therapeutic potential. nih.gov

One significant application is in the synthesis of labeled central nervous system drugs. For instance, diethyl malonate is a well-known starting material for barbiturates and anticonvulsants. chemiis.com By using this compound, deuterated analogues of these drugs, such as labeled phenobarbital (B1680315) or vigabatrin, can be synthesized. wikipedia.org Furthermore, deuterated malonates are instrumental in metabolic studies, including the investigation of lipid biosynthesis, providing insights into the metabolic pathways of drugs and endogenous compounds. nih.gov

Table 1: Examples of Pharmaceutical Classes Derived from Diethyl Malonate Precursors

| Pharmaceutical Class | Example Compound (Non-labeled) | Role of this compound |

| Barbiturates | Phenobarbital | Precursor for introducing a deuterated core structure, potentially altering metabolic stability. chemiis.com |

| Anticonvulsants | Vigabatrin, Pregabalin | Building block for synthesizing deuterated versions to study or improve pharmacokinetic profiles. beilstein-journals.org |

| Anti-inflammatory Drugs | Phenylbutazone | Starting material for creating labeled analogues for metabolic research. wikipedia.org |

| Antibacterials | Nalidixic Acid | Can be used to produce labeled versions for mechanism of action or drug metabolism studies. wikipedia.org |

Synthesis of Labeled Agrochemical Intermediates

Similar to pharmaceuticals, the efficacy and environmental fate of agrochemicals can be fine-tuned and studied through isotopic labeling. This compound serves as a valuable intermediate for the synthesis of deuterated pesticides and herbicides. guidechem.com The isotopic label acts as a tracer, allowing researchers to monitor the uptake, distribution, metabolism, and degradation of these compounds in plants, soil, and surrounding ecosystems. researchgate.net

This detailed metabolic information is crucial for designing more effective and environmentally benign agrochemicals. For example, understanding the metabolic pathways can help in developing compounds that are more potent against target pests or weeds while exhibiting reduced persistence and toxicity to non-target organisms. wikipedia.org

Diethyl malonate is a known building block for several commercial agrochemicals. chemiis.com Using the d2-labeled variant allows for the synthesis of isotopically tagged versions of these compounds for research and development.

Table 2: Examples of Agrochemicals Synthesized Using Diethyl Malonate

| Agrochemical Class | Example Compound | Application of Deuterium Labeling |

| Herbicides | Sethoxydim | Tracing metabolic pathways in plants to understand efficacy and resistance mechanisms. wikipedia.org |

| Fungicides | Pyrimidine (B1678525) derivatives | Studying environmental breakdown and persistence. chemiis.comwikipedia.org |

| Pesticides | Various | Investigating metabolism and bioaccumulation in target and non-target organisms. chemiis.com |

Development of Labeled Chemical Probes for Biosystems and Environmental Monitoring

The deuterium atoms in this compound serve as a non-invasive, non-radioactive tag for tracking molecules in complex biological and environmental systems. Deuterated compounds are valuable as probes in metabolic studies and as internal standards for mass spectrometry-based quantification due to their distinct mass. nih.gov

An innovative application lies in the development of probes for environmental monitoring. For instance, a fluorescent probe based on the diethyl malonate structure has been designed for the detection of hydrazine (B178648). Hydrazine is a highly toxic and carcinogenic compound used in industrial processes and as a rocket propellant, making its detection in the environment and in biological systems critical. The probe utilizes the reactivity of the malonate moiety for selective recognition of hydrazine, resulting in a measurable fluorescent signal. Using a deuterated version of such a probe could help in mechanistic studies of the sensing reaction.

Table 3: Properties of a Diethyl Malonate-Based Fluorescent Probe for Hydrazine Detection

| Property | Finding | Significance |

| Selectivity | High selectivity for hydrazine over other common analytes. | Enables accurate detection in complex environmental or biological samples. |

| Sensitivity | Exhibits a clear fluorescent response upon reaction. | Allows for the detection of low concentrations of the toxic analyte. |

| Application | Suitable for bioimaging in living cells. | Demonstrates low cytotoxicity, making it useful for studying the effects of hydrazine in biological systems. |

Stereoselective Synthesis Facilitated by Deuterium Labeling

The substitution of hydrogen with deuterium can influence the stereochemical outcome of a reaction through the kinetic isotope effect (KIE). wikipedia.org The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and less reactive. This difference in reactivity (kH/kD > 1) can be exploited to direct the stereoselectivity of a reaction where C-H/C-D bond cleavage is the rate-determining or stereochemistry-determining step. researchgate.net

In reactions involving this compound, the initial deprotonation (or de-deuteronation) to form the reactive enolate is slower than for its non-deuterated counterpart. This primary KIE can be harnessed in stereoselective synthesis. For example, in a reaction with multiple competing pathways leading to different stereoisomers, the higher activation energy required to break the C-D bond can disfavor one pathway, thereby enriching the product mixture with the stereoisomer formed via the alternative route.

While specific industrial examples are proprietary, this principle is applied in advanced organic synthesis. For instance, in an organocatalyzed Michael addition of a malonate to a prochiral acceptor, the precise nature of the transition state determines the stereochemical outcome. beilstein-journals.org By using this compound, the transition state energetics can be subtly altered, potentially enhancing the enantiomeric or diastereomeric ratio of the product. This allows for finer control over the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. beilstein-journals.orgnih.gov

Radiopharmaceutical Precursor Synthesis (e.g., [¹¹C]Diethyl Malonate)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.3 min). researchgate.net The synthesis of these tracers requires rapid and efficient methods to incorporate the radionuclide into a target molecule.

Diethyl malonate has been successfully labeled with carbon-11 to create [¹¹C]diethyl malonate, a valuable precursor for synthesizing more complex ¹¹C-labeled PET tracers. diva-portal.org In a notable study, [¹¹C]carbon monoxide ([¹¹C]CO) was used in a rhodium-mediated carbonylation reaction with ethyl diazoacetate and ethanol (B145695) to produce diethyl [carbonyl-¹¹C]malonate. diva-portal.org

Table 4: Synthesis of [¹¹C]Diethyl Malonate

| Parameter | Result |

| Precursor | [¹¹C]Carbon Monoxide ([¹¹C]CO) |

| Key Reagents | Ethyl diazoacetate, Ethanol, Rhodium complex |

| Reaction Type | Rhodium-mediated carbonylation |

| Trapping Efficiency of [¹¹C]CO | ~85% |

| Isolated Radiochemical Yield | 20% (75% analytical yield) |

| Synthesis Time | 35 minutes |

| Specific Radioactivity | 127 GBq/µmol |

| Source: Barletta, J. (2006) diva-portal.org |

This labeled precursor, [¹¹C]diethyl malonate, was further utilized in a subsequent alkylation reaction with ethyl iodide to produce diethyl diethyl [carbonyl-¹¹C]malonate, demonstrating its utility as a reactive intermediate in radiochemistry. diva-portal.org The ability to create such labeled building blocks opens the door to developing a wide array of novel PET tracers for studying physiological and pathological processes in vivo.

Theoretical and Computational Studies Involving Diethyl Malonate D2

Quantum Chemical Calculations of Isotopic Effects and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the subtle but significant effects of isotopic substitution. In the case of diethyl malonate-d2, where two hydrogen atoms on the central carbon are replaced by deuterium (B1214612), these calculations can predict changes in reaction energetics and kinetic isotope effects (KIEs).

Deuteration leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. This difference in ZPE can affect the activation energy of reactions involving the cleavage of this bond. For instance, in reactions where the α-proton of diethyl malonate is abstracted, such as in enolate formation, the deuterated analog exhibits a higher activation energy. This is because more energy is required to break the stronger C-D bond, resulting in a slower reaction rate. This phenomenon is known as a primary kinetic isotope effect. Computational models have predicted that for reactions like decarboxylation, deuteration can increase the activation energy by approximately 1–2 kcal/mol. These theoretical predictions have been corroborated by experimental kinetic studies.

Table 1: Calculated Isotopic Effects on Reaction Energetics

| Reaction Type | Computational Method | Predicted Change in Activation Energy (kcal/mol) | Reference |

| Decarboxylation | DFT (B3LYP/6-31G*) | +1–2 | |

| Enolate Alkylation | Not specified | Rate constant decrease (~2–3x) | |

| Knoevenagel Condensation | Not specified | Slower rate (~15–20%) |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a dynamic perspective on chemical processes, allowing researchers to observe the motion of atoms and molecules over time. nih.govacs.org For this compound, MD simulations can provide mechanistic insights into its behavior in various environments, such as in solution or during interactions with other molecules. nih.govacs.org

These simulations can model the conformational changes of the molecule, the dynamics of solvent molecules around it, and the trajectory of reactants approaching each other. By analyzing these simulations, it is possible to understand how deuteration influences the steric and electronic factors that govern reaction mechanisms. For example, MD simulations can help visualize the approach of a base to the deuterated methylene (B1212753) group and the subsequent formation of the enolate, providing a detailed picture of the reaction pathway. nih.gov The combination of MD simulations with experimental techniques like neutron scattering has proven effective in understanding the structure and dynamics of polymers, a methodology that can be applied to study deuterated small molecules as well. mdpi.com

Reaction Pathway Modeling with Deuterium Substitution

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. For reactions involving this compound, this modeling can elucidate the transition states and intermediates along the reaction coordinate.

By comparing the calculated potential energy surfaces for the deuterated and non-deuterated species, chemists can gain a deeper understanding of the reaction mechanism. For example, in the Michael addition of diethyl malonate to an α,β-unsaturated carbonyl compound, computational modeling can map out the pathway for both the protonated and deuterated reactants. This can reveal whether the reaction proceeds through a concerted or stepwise mechanism and how deuterium substitution affects the stability of intermediates and transition states. arkat-usa.org Studies on related systems have shown that such modeling can help interpret experimental observations, such as the stereochemical outcome of a reaction.

Spectroscopic Data Prediction and Validation for Deuterated Analogs

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. acs.org For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds. cdnsciencepub.com Quantum chemical calculations can accurately predict these changes, which are observable in the IR and Raman spectra. Similarly, the absence of the proton signal from the methylene group and the potential for deuterium NMR (²H NMR) can be modeled. The comparison between predicted and experimental spectra serves as a powerful tool for structural confirmation and for validating the accuracy of the computational methods used. acs.orgnih.gov For example, the characteristic carbonyl stretches in the IR spectrum of diethyl malonate are predicted and observed around 1740 cm⁻¹ and 1710 cm⁻¹.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted/Observed Feature | Value/Range | Reference |

| Infrared (IR) | Carbonyl (C=O) stretch | 1740 cm⁻¹, 1710 cm⁻¹ | |

| ¹H NMR | Protons adjacent to CD₂ | δ ~3.4 ppm | |

| ²H NMR | Methylene deuterons (in malonic acid-d₂) | Amenable to de-Pake-ing transform analysis | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Deuterated Malonates

The synthesis of diethyl malonate-d2 has traditionally been achieved through methods like base-catalyzed hydrogen-deuterium exchange in deuterated water (D₂O) or catalytic deuteration. While effective, these methods can have limitations such as competing ester hydrolysis or the need for specialized catalysts. Early synthesis routes, for instance, often resulted in low yields due to these challenges.

Future research is focused on developing more efficient, selective, and environmentally friendly synthetic pathways. One promising approach involves the use of novel catalyst systems. For example, a Pd/C-Al-D₂O catalytic system has been shown to selectively deuterate malonate esters, which aids in understanding reaction mechanisms like decarboxylation. mdpi.com Another innovative method involves the carbonylation and esterification of ethyl chloroacetate (B1199739) using a new catalyst system, which can achieve high conversion rates under moderate conditions. google.com

The development of methods for producing deuterated compounds under mild conditions is an active area of research. For instance, N-heterocyclic carbene catalysts have been used to prepare deuterated aldehydes in a D₂O solvent, demonstrating the potential for new catalytic approaches in deuteration. google.com Additionally, research into base-mediated reactions of diethyl malonate derivatives with perfluorinated olefins is opening new synthetic routes to create multifunctional precursors for ionomers. researchgate.net These advancements aim to reduce side reactions, improve yields, and make deuterated compounds like this compound more accessible for a wider range of applications. google.com

Expanded Applications in Biological Systems Research and Drug Metabolism Studies

This compound serves as a valuable tool in biological research due to its isotopic labeling, which allows it to be tracked in metabolic pathways. guidechem.com Its applications are expected to expand significantly in the study of biological systems and drug metabolism.

In drug metabolism and pharmacokinetics (DMPK) studies, deuterium-labeled compounds are instrumental. symeres.com They help in understanding a drug's absorption, distribution, metabolism, and excretion (ADME). acs.org The use of stable isotopes like deuterium (B1214612) can enhance the pharmacokinetic properties of drugs, often leading to reduced clearance rates and longer half-lives. symeres.com This "kinetic isotope effect" can be exploited to develop more effective medications. symeres.com

Diethyl malonate itself is a precursor in the synthesis of various pharmaceuticals, including barbiturates, anticonvulsants like vigabatrin, and vitamins B1 and B6. wikipedia.orgchemiis.com The deuterated form, this compound, can be used to trace the metabolic fate of these and other compounds. guidechem.com For instance, studies have explored the effects of diethyl maleate (B1232345) (a related compound) on protein synthesis and glutathione (B108866) levels in hepatocytes, indicating the types of metabolic processes that can be investigated. nih.gov

Future research will likely involve using this compound to:

Elucidate complex metabolic pathways. acs.org

Investigate the mechanisms of drug-drug interactions. bioivt.com

Develop new therapeutic agents with improved pharmacokinetic profiles. symeres.com

Study the role of specific enzymes, like cytochrome P450, in drug metabolism. nih.govbioivt.com

Explore its potential in inhibiting enzymes like succinate (B1194679) dehydrogenase, which has shown therapeutic promise in conditions like acute kidney injury. nih.gov

Advancements in Analytical Detection and Characterization Techniques

The accurate detection and characterization of isotopically labeled compounds are crucial for their application in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose. wikipedia.org

Table 1: Key Analytical Techniques for this compound

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure and determines the position of deuterium atoms. wikipedia.org Simplifies spectra by removing proton-deuterium coupling, which enhances resolution. |

| Mass Spectrometry (MS) | Detects the mass difference between the labeled and unlabeled compound, allowing for quantification and tracking. wikipedia.org Used in kinetic isotope effect experiments and to distinguish between reaction products. |

| Gas Chromatography (GC) | Separates components of a mixture before detection. A method using a flame ionization detector has been developed to detect trace amounts of diethyl malonate in ethanol (B145695). dtic.mil |

| Infrared (IR) Spectroscopy | Detects differences in the vibrational modes of isotopes. wikipedia.org For this compound, it reveals carbonyl stretches consistent with its ester functionalities. |

Future advancements in these techniques will focus on improving sensitivity, resolution, and the speed of data acquisition and interpretation. acs.org The combination of stable isotope labeling with advanced analytical methods has already facilitated greater use in ADME studies. acs.org Emerging research aims to further refine these techniques to, for example, better understand the link between reactive metabolite formation and toxicity. acs.org

Interdisciplinary Research Utilizing this compound as a Versatile Tool

The unique properties of this compound make it a versatile tool for interdisciplinary research, bridging chemistry, biology, medicine, and materials science.

Medicinal Chemistry: As a building block in the synthesis of pharmaceuticals, its deuterated form is invaluable for DMPK studies and the development of drugs with improved therapeutic profiles. guidechem.comsymeres.comchemiis.com

Biochemistry and Molecular Biology: It can be used as a tracer to study metabolic pathways, enzyme kinetics, and the structure and function of proteins. symeres.comwikipedia.orgmusechem.com

Materials Science: Diethyl malonate derivatives are used in the synthesis of polymers and resins. chemiis.com The deuterated version could be used to study reaction mechanisms and polymer degradation.

Environmental Science: Stable isotopes are used to trace the fate of agrochemicals in the environment, and diethyl malonate is a building block for some herbicides and pesticides. symeres.comchemiis.com

Food Science and Fragrance Industry: Diethyl malonate is used in the production of artificial flavorings and perfumes. wikipedia.orghimedialabs.com Isotopic labeling could be used to study the stability and degradation of these compounds.

The continued development of new synthetic methods and analytical techniques will further enhance the utility of this compound, fostering new collaborations and discoveries across a wide range of scientific disciplines.

Q & A